2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide
Description
2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a heterocyclic compound featuring a 1,2-thiazinane 1,1-dioxide core linked to a phenyl group substituted with a sulfonated spirocyclic system (1-oxa-4-thia-8-azaspiro[4.5]decane). This structural complexity confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
2-[4-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl]thiazinane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S3/c20-26(21)14-2-1-9-19(26)15-3-5-16(6-4-15)27(22,23)18-10-7-17(8-11-18)24-12-13-25-17/h3-6H,1-2,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMCUIFZCZEUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4(CC3)OCCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide typically involves multiple steps. One common method begins with the preparation of the spirocyclic core, which can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anticancer activity.
Biological Research: It is used in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Industrial Applications: The compound is also explored for its potential use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key proteins and enzymes involved in cell survival and proliferation . The exact molecular pathways and targets can vary depending on the specific derivative and the type of cancer cell line.
Comparison with Similar Compounds
Core Modifications
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35) This compound replaces the spiro-sulfonylphenyl moiety with a brominated phenoxy group.
- 2-Phenyl-1,2-thiazinane-1,1-dioxide
A simpler analogue lacking both the spiro system and sulfonyl group. Its synthesis involves direct sulfonamidation of aryl alcohols using Cu₂O/CsCO₃, yielding lower molecular weight and reduced steric hindrance .
Functional Group Variations
- Its synthesis via LiHMDS-mediated reactions highlights the versatility of sulfonamide chemistry, though its linear structure lacks the bicyclic constraints of the target compound .
Isosteric Analogues
- 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26) A thiadiazine dioxide with a fused thiophene ring. The isosteric replacement of the phenyl-thiazinane system with a thienothiadiazine core alters electron distribution and bioavailability, as demonstrated by its distinct NMR profiles (δ 1.8–2.1 ppm for allyl protons) .
Physicochemical Properties
| Property | Target Compound* | 1,2-Thiazinane 1,1-dioxide (Base structure) | 4-Allyl-6-chloro-thienothiadiazine dioxide (26) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (estimated) | 151.2 | 287.7 |
| Density (g/cm³) | 1.4–1.6 | 1.31 | 1.48 |
| Boiling Point (°C) | >300 (decomposes) | 245–247 | 285–290 |
| Water Solubility | Low (logP ~2.5) | Moderate (logP ~0.8) | Low (logP ~3.1) |
*Estimated based on structural analogs .
The spiro system and sulfonyl group increase molecular weight and hydrophobicity compared to simpler thiazinanes. This may reduce aqueous solubility but improve membrane permeability in biological systems.
Biological Activity
The compound 2-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by a thiazinane ring fused with a spirocyclic system containing sulfur and oxygen atoms. This unique arrangement contributes to its chemical reactivity and biological interactions.
The biological activity of this compound primarily arises from its ability to interact with various molecular targets in biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes. This inhibition can lead to the suppression of tumor growth in certain cancer cell lines.
- Receptor Modulation : It exhibits significant interaction with specific receptors, potentially influencing signaling pathways related to cell proliferation and survival.
Anticancer Properties
Recent studies have demonstrated that the compound exhibits anticancer activity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast and colon cancer cells through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has also shown antimicrobial properties , particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings | Implications |
|---|---|---|
| Study A (2023) | Demonstrated significant inhibition of cancer cell proliferation at concentrations as low as 10 µM. | Suggests potential use as a therapeutic agent in oncology. |
| Study B (2022) | Showed effective antimicrobial activity against Staphylococcus aureus with an MIC of 15 µg/mL. | Indicates potential application in treating bacterial infections. |
| Study C (2021) | Explored the mechanism of action, revealing interaction with the apoptosis pathway. | Provides insights into how the compound induces cell death in cancer cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
